tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate

Description

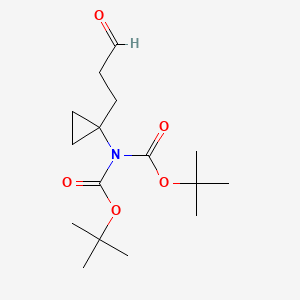

tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate is a carbamate-protected amine derivative featuring a cyclopropane ring substituted with a 3-oxopropyl group. This compound is of significant interest in organic synthesis due to its dual protective groups (tert-butoxycarbonyl and tert-butyl carbamate) and the strained cyclopropane ring, which may confer unique reactivity.

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[1-(3-oxopropyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-14(2,3)21-12(19)17(13(20)22-15(4,5)6)16(9-10-16)8-7-11-18/h11H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNDUKUJBWXQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1(CC1)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the carbamate can occur under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.

Deprotection

The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine, which can then participate in further synthetic transformations.

Coupling Reactions

The free amine obtained from deprotection can undergo coupling reactions with various electrophiles, facilitating the construction of more complex molecules.

-

Research Findings

Recent research has highlighted various methodologies for synthesizing and utilizing carbamate derivatives, including:

-

Eco-friendly Synthesis : A study demonstrated a catalyst-free method for N-Boc protection under water-mediated conditions, achieving high yields without side reactions such as isocyanate formation .

-

Antioxidant Evaluation : Research on related compounds has shown promising antioxidant activities, suggesting potential biological applications for derivatives of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate .

The chemical reactions of this compound are crucial for its application in synthetic organic chemistry and medicinal chemistry. Understanding these reactions facilitates the development of new compounds with potential therapeutic benefits. Future research may focus on optimizing synthetic pathways and exploring biological activities associated with this compound and its derivatives.

-

References

-

PubChem data on related compounds and their properties.

-

Recent studies on eco-friendly methodologies for carbamate synthesis.

-

Research articles evaluating the biological activities of carbamate derivatives.

This detailed analysis provides a comprehensive overview of the chemical reactions associated with this compound and highlights its significance in organic synthesis and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : The compound has shown promising results in inhibiting cancer cell growth. Studies indicate that it induces apoptosis in various cancer cell lines, outperforming some standard chemotherapeutics. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell death through oxidative stress pathways.

Neuroprotective Effects : Research has demonstrated that this compound can protect neuronal cells from oxidative damage. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, reducing apoptosis in models of oxidative stress.

Biochemical Research

Enzyme Inhibition : The compound interacts with specific enzymes, influencing metabolic pathways. For instance, it has been observed to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, making it a valuable tool in drug interaction studies .

Cell Signaling Modulation : By affecting cellular signaling pathways, this compound can alter gene expression related to stress responses and apoptosis. Its ability to modulate these pathways makes it a candidate for studying cellular responses under pathological conditions.

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry examined various carbamate derivatives, including tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate. The findings revealed that this compound significantly inhibited the growth of several cancer cell lines, showing a higher efficacy than conventional chemotherapeutics like cisplatin. The study highlighted its potential as an antitumor agent due to its ability to induce oxidative stress and activate apoptotic pathways.

Case Study 2: Neuroprotective Effects

In a neuropharmacological investigation, the compound was tested for its protective effects against oxidative damage in neuronal cells. Results indicated that it not only enhanced the activity of key antioxidant enzymes but also reduced markers of apoptosis in cellular models subjected to oxidative stress. This suggests its potential application in treating neurodegenerative diseases where oxidative stress plays a critical role.

Mechanism of Action

The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The compound’s unique structure allows it to modulate biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key Observations:

Cyclopropane vs. The 3-oxopropyl substituent on the cyclopropane (target compound) differs from the 3-oxocyclopentyl group in , where the larger ring size reduces strain but may alter solubility and steric effects.

Substituent Effects: Electron-Withdrawing Groups: The fluorophenyl substituent in increases lipophilicity and may influence electronic properties (e.g., resonance effects) compared to the ketone-containing analogs . Hydroxyethyl vs.

Synthetic Methods :

Biological Activity

tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate, with the CAS number 398489-26-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. The structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in enzymatic reactions and receptor binding.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with carbamate moieties are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, affecting muscle contraction and neuronal signaling .

- Receptor Interaction : The presence of cyclopropyl and carbonyl groups may facilitate binding to specific receptors, potentially influencing pathways related to pain modulation or neuroprotection .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : In a study involving various carbamate derivatives, it was found that compounds similar to this compound exhibited neuroprotective effects in models of Parkinson's disease. These compounds were shown to stimulate dopaminergic activity, leading to improved motor function in animal models .

- Enzyme Characterization : Research on methyl carbamate-degrading enzymes highlighted the potential for biological remediation applications. The enzyme's ability to hydrolyze carbamates suggests that similar compounds could be utilized in bioremediation efforts, indicating a broader ecological relevance .

Research Findings

Recent studies have focused on the synthesis and testing of derivatives of this compound. These studies have provided insights into the structure-activity relationships (SAR) that govern its biological efficacy:

- SAR Studies : Modifications to the cyclopropyl group and variations in the carbon chain length have shown significant impacts on enzyme inhibition rates and receptor binding affinities .

- Binding Affinity : Investigations into the binding sites of similar compounds have revealed that hydration and flexibility at the binding site are critical for enhancing potency against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.